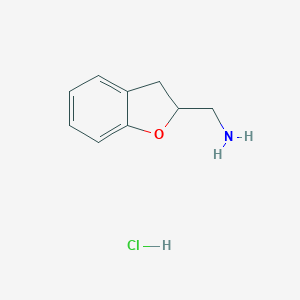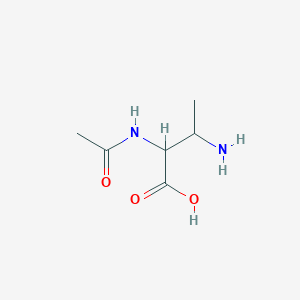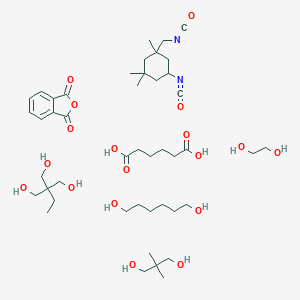
4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl- is a chemical compound that has shown promise in various scientific research applications. This compound is commonly referred to as coumarin-thiazole hybrid and is synthesized using various methods.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl- is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Additionally, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl- are diverse. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, scavenge free radicals, and inhibit microbial growth. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using 4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl- in lab experiments include its potent anti-cancer activity, low toxicity profile, and diverse biochemical and physiological effects. However, the limitations of using this compound include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for 4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl-. These include further studies to understand its mechanism of action, optimization of its synthesis method, and development of novel derivatives with improved potency and selectivity. Additionally, this compound has the potential to be developed as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections.
Synthesis Methods
The synthesis of 4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl- can be achieved using various methods. The most common method involves the reaction of 3-acetyl-2H-chromen-2-one with 2-amino-4-thiazolecarboxylic acid in the presence of a base. This reaction leads to the formation of the coumarin-thiazole hybrid.
Scientific Research Applications
4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl- has shown promising results in various scientific research applications. One of the most significant applications is its use as an anti-cancer agent. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has shown anti-inflammatory, antioxidant, and antimicrobial properties.
properties
CAS RN |
104819-36-5 |
|---|---|
Product Name |
4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl- |
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-2,6-dimethylchromen-4-one |
InChI |
InChI=1S/C14H12N2O2S/c1-7-3-4-11-9(5-7)13(17)12(8(2)18-11)10-6-19-14(15)16-10/h3-6H,1-2H3,(H2,15,16) |
InChI Key |
RFOZQYVMHLVABJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)C3=CSC(=N3)N)C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)C3=CSC(=N3)N)C |
Other CAS RN |
104819-36-5 |
synonyms |
Chromone, 3-(2-aminothiazol-4-yl)-2,6-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)












